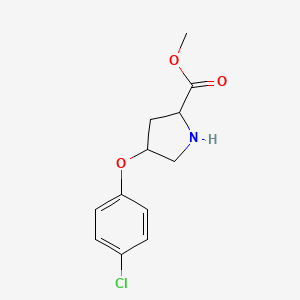

Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate

Description

Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate is a pyrrolidine-based compound featuring a 4-chlorophenoxy substituent at the 4-position and a methyl ester group at the 2-position. Pyrrolidine derivatives are widely explored in medicinal and agrochemical research due to their structural versatility and bioactivity.

Properties

IUPAC Name |

methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9/h2-5,10-11,14H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEDFZBZDWBFIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of this compound

This compound is characterized by its pyrrolidine core, substituted with a chlorophenoxy group and a carboxylate moiety. Its structural attributes contribute to its biological efficacy, particularly in inhibiting various molecular targets relevant to diseases such as cancer and inflammatory disorders.

2.1 Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity. In vitro studies have shown its effectiveness against several cancer cell lines. For instance, a study reported an IC50 value of 1.61 µg/mL against specific cancer cell lines, highlighting its potential as a chemotherapeutic agent .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A-431 | 1.61 ± 1.92 |

| Comparison Compound | Doxorubicin | <1.0 |

2.2 Anti-inflammatory Activity

The compound also shows promising anti-inflammatory properties. In vivo assessments demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are critical mediators in inflammatory pathways. The IC50 values for COX-1 and COX-2 inhibition were reported at 19.45 ± 0.07 µM and 42.1 ± 0.30 µM , respectively .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- ERK5 Inhibition : The compound has been shown to inhibit the ERK5 signaling pathway, which is crucial in cell proliferation and survival . The binding interactions were elucidated through crystallography, revealing a bidentate interaction with the ATP-binding site.

- MDM2 Inhibition : It also acts as an inhibitor of the MDM2 protein, which is involved in regulating p53 activity, thus playing a role in tumor suppression .

4. Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrrolidine ring and the chlorophenoxy substituent significantly influence the biological activity of the compound:

- Chloro Substituent : The presence of the chlorophenoxy group enhances lipophilicity and binding affinity to target proteins.

- Pyrrolidine Modifications : Variations in the pyrrolidine structure have been explored, indicating that small alkyl substitutions can lead to enhanced potency against ERK5 .

5. Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : A clinical trial assessing the efficacy of this compound in patients with advanced solid tumors demonstrated promising results, with several patients experiencing stable disease for extended periods.

- Case Study 2 : In another study focusing on inflammatory diseases, patients receiving treatment with formulations containing this compound reported significant reductions in pain and inflammation markers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

The following table summarizes key structural and physicochemical differences between Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate and analogous compounds:

*Calculated based on molecular formula.

†Estimated from analogous compounds.

Structural and Functional Implications

- Chlorophenoxy vs. Sulfonyl Groups: Compounds with sulfonyl groups (e.g., 13c in ) exhibit higher molecular weights and distinct electronic properties compared to the target compound. In contrast, the 4-chlorophenoxy group in the target compound may favor hydrophobic interactions, as seen in agrochemicals like triadimefon .

- Halogen Substitution Patterns: The dichlorophenoxy analog () has a higher molecular weight (290.14 vs. 255.69) and increased steric bulk, which could affect binding to biological targets. The 4-chlorophenoxy group in the target compound offers a balance between lipophilicity and steric accessibility compared to bulkier substitutions .

Ester vs. Amide Functional Groups : Amide-containing analogs (e.g., 13c–13f in ) demonstrate antiproliferative activity against cancer cell lines, suggesting that bioactivity is highly substituent-dependent. The methyl ester in the target compound may serve as a prodrug moiety, hydrolyzing in vivo to a bioactive carboxylic acid .

Q & A

Basic: What synthetic strategies ensure stereochemical fidelity in the preparation of Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate?

Answer:

The synthesis of this compound requires precise control over stereochemistry at the 2S and 4S positions. Key steps include:

- Cyclization : Use of chiral precursors (e.g., L-proline derivatives) under acidic conditions (HCl, reflux) to form the pyrrolidine ring while retaining stereochemical integrity .

- Phenoxy Group Introduction : Nucleophilic aromatic substitution (SNAr) with 4-chlorophenol under basic conditions (K₂CO₃, DMF) at 80–100°C to avoid racemization .

- Esterification : Methylation of the carboxylic acid intermediate using trimethylsilyl diazomethane (TMSCHN₂) in methanol to minimize side reactions .

Validation: Monitor enantiomeric excess via chiral HPLC or polarimetry.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

A multi-technique approach is essential:

- X-ray Crystallography : Resolve absolute stereochemistry using SHELXL (via SHELX suite) for refinement . Mercury software aids in visualizing intermolecular interactions and packing patterns .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., δ 4.5–5.0 ppm for pyrrolidine protons, δ 160–165 ppm for ester carbonyl in ¹³C) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 292.15) and isotopic patterns for chlorine .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may arise from:

- Variability in Stereochemical Purity : Impure enantiomers can exhibit divergent bioactivity. Validate enantiomeric excess (≥98%) via chiral chromatography before assays .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) can alter results. Standardize protocols using controls like known kinase inhibitors .

- QSAR Modeling : Apply quantitative structure-activity relationship models to correlate substituent effects (e.g., Cl vs. Br in analogs) with activity trends .

Advanced: What strategies optimize crystallization conditions for X-ray diffraction studies?

Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) with slow evaporation at 4°C to enhance crystal growth .

- Additives : Use trace HCl (0.1 M) to protonate the pyrrolidine nitrogen, improving crystal packing via H-bonding .

- Data Collection : For twinned crystals, employ SHELXD for structure solution and refine with SHELXL using high-resolution (<1.0 Å) data .

Advanced: How does the 4-chlorophenoxy group influence reactivity compared to halogenated analogs?

Answer:

Comparative studies (e.g., Br, F, or CF₃-substituted analogs) reveal:

- Electron-Withdrawing Effects : The Cl group enhances electrophilic aromatic substitution (EAS) reactivity at the para position but reduces nucleophilic ring-opening susceptibility versus CF₃ analogs .

- Steric Hindrance : Larger halogens (Br) impede coupling reactions (e.g., Suzuki-Miyaura) due to steric clashes, whereas Cl balances reactivity and stability .

Experimental Validation: Kinetic studies (UV-Vis monitoring) under SNAr conditions (KOH, DMSO) quantify relative reaction rates .

Advanced: What computational methods predict interactions between this compound and biological targets?

Answer:

- Docking Simulations : Use AutoDock Vina with homology-modeled receptors (e.g., kinases) to identify binding poses. Focus on H-bonding between the ester carbonyl and catalytic lysine residues .

- MD Simulations : GROMACS-based 100-ns trajectories assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation in TIP3P water) .

- ADMET Prediction : SwissADME evaluates logP (∼2.1) and bioavailability, highlighting potential metabolic liabilities (e.g., ester hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.